molecular formula C4H11NO2 B1283020 4-Aminobutane-1,2-diol CAS No. 83430-32-4

4-Aminobutane-1,2-diol

Cat. No. B1283020
CAS RN: 83430-32-4
M. Wt: 105.14 g/mol
InChI Key: ARZSRJNMSIMAKS-UHFFFAOYSA-N
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Description

4-Aminobutane-1,2-diol is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and industrial manufacturing. The compound is characterized by the presence of an amino group and two hydroxyl groups attached to a four-carbon chain. The research on this compound spans from its synthesis to its molecular structure and physical properties .

Synthesis Analysis

The synthesis of 4-Aminobutane-1,2-diol and its derivatives has been approached through different methodologies. One efficient synthesis route starts with d- or l-glucose as the starting material, leading to the enantiomers of 4-aminobutane-1,2,3-triol . Another study describes the synthesis of 2-alkyl-3,4-iminobutanoic acids, which are beta-amino acids related to 4-aminobutane-1,2-diol, using aspartic acid as a starting point . Additionally, a systems biocatalysis approach has been used for the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, a compound closely related to 4-aminobutane-1,2-diol, by coupling an aldol reaction with a transamination process .

Molecular Structure Analysis

The molecular structure of 4-aminobutanol, a related compound to 4-aminobutane-1,2-diol, has been studied using Fourier-transform microwave spectrometry. The conformation of the molecule is stabilized by an intramolecular hydrogen bond from the alcohol proton to the amino nitrogen . An ab initio SCF study has also investigated the potential energy surface of 4-aminobutanol, revealing various intramolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of 4-aminobutane-1,2-diol derivatives has been explored in several studies. For instance, the synthesis of N-benzenesulfonyl-N,O isopropylidene derivatives of diastereoisomeric 1-(2-furyl)-2-aminobutane-1,3-diols involves the addition of furyllithium to protected threoninal derivatives . Moreover, the Michael addition reaction has been employed to synthesize 3-alkyl-4-aminobutanoic acids, which are structurally related to 4-aminobutane-1,2-diol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminobutane-1,2-diol and its analogs have been characterized in various studies. For example, the determination of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in urine involves a sensitive method that includes pre-column derivatization with 2,3-naphthalene dicarboxyaldehyde and fluorescence detection . This highlights the compound's reactivity with derivatizing agents and its detectability using fluorescence-based techniques.

Scientific Research Applications

Synthesis of CERT-dependent Ceramide Trafficking Inhibitors

The practical stereodivergent route to synthesize both syn- and anti-diastereomers of 1-substituted 3-aminobutane-1,4-diols has been developed, leading to the revision of the stereochemistry of the first inhibitor of CERT-dependent ceramide trafficking, HPA-12, from (R,R)-anti- to the (R,S)-syn-enantiomer (Ďuriš et al., 2011).

Use in Disease Control in Potatoes

2-Aminobutane, a related compound, has been utilized in controlling certain potato-tuber diseases, necessitating the development of a sensitive analytical method for residue determination (Scudamore, 1980).

Natural Product Synthesis

New 4-hydroxybenzyl-substituted amino acid derivatives, including variations of aminobutane diols, have been isolated from the rhizomes of Gastrodia elata Blume, showcasing the structural diversity and potential applications in natural product synthesis (Guo et al., 2015).

Stereochemistry in Drug Synthesis

The study of stereochemistry of compounds like Ethambutol, which involves 2-aminobutan-1-ol, a structurally similar compound, provides insights into the synthesis of therapeutically relevant compounds (Blessington & Beiraghi, 1990).

Synthesis of Amino Alcohols and Diols

Efficient enantioselective syntheses of compounds containing 1,2-amino alcohols and 1,2-diols, closely related to 4-Aminobutane-1,2-diol, have been reported, highlighting their significance in producing biologically active molecules (Ramasastry et al., 2007).

Role in Mutagenicity Studies

Studies on 3,4-epoxy-1,2-butanediol and hydroxymethylvinyl ketone in 3-butene-1,2-diol associated mutagenicity indicate the potential application of related diols in understanding mutagenic processes (Powley et al., 2007).

properties

IUPAC Name

4-aminobutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZSRJNMSIMAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558977
Record name 4-Aminobutane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobutane-1,2-diol

CAS RN

83430-32-4
Record name 4-Aminobutane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1,2-butanediol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YJ Cho, HY Kim, H Huang, A Slutsky… - Journal of the …, 2005 - ACS Publications
The interstrand N 2 ,N 2 -dG DNA cross-linking chemistry of the acrolein-derived γ-OH-1,N 2 -propanodeoxyguanosine (γ-OH-PdG) adduct in the 5‘-CpG-3‘ sequence was monitored …
Number of citations: 44 pubs.acs.org
KD Rice, N Aay, NK Anand, CM Blazey… - ACS medicinal …, 2012 - ACS Publications
The ERK/MAP kinase cascade is a key mechanism subject to dysregulation in cancer and is constitutively activated or highly upregulated in many tumor types. Mutations associated …
Number of citations: 146 pubs.acs.org
J N'gompaza-Diarra, K Bettayeb, N Gresh… - European journal of …, 2012 - Elsevier
A new series of 2,6,9-trisubstituted purines, structurally related to the cyclin-dependent kinase (CDK) inhibitor Roscovitine, has been synthesized. These compounds mainly differ by the …
Number of citations: 15 www.sciencedirect.com

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